Cas no 124961-66-6 (Ajugacumbin B)

Ajugacumbin B structure
Nombre del producto:Ajugacumbin B
Ajugacumbin B Propiedades químicas y físicas
Nombre e identificación
-
- [(4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
- 2-Butenoic acid,2-methyl-,[(1R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]octahydro-5,6-dimethyl
- 2-Butenoic acid,2-methyl-,[(1R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8a-yl]methylester, (2E)-
- Ajugacumbin A
- [5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalen
- Ajugacumbin B
- AKOS040736098
- 124961-66-6
- FS-7959
- {(1R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl (2E)-2-methylbut-2-enoate
- [(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
- CHEBI:69880
- Q27138223
- CHEMBL1813868
- 2-Butenoic acid, 2-methyl-, [8-(acetyloxy)-5-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(8aH),2'-oxiran]-8a-yl]methyl ester, (2E)-
- NSC635594
- [4-acetoxy-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[decalin-5,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
-
- Renchi: 1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3
- Clave inchi: TWZAPYCYRPQAOD-UHFFFAOYSA-N
- Sonrisas: O1C([H])([H])C21C([H])([H])C([H])([H])C([H])([H])C1([H])C(C([H])([H])[H])(C([H])([H])C([H])([H])C3=C([H])C(=O)OC3([H])[H])C([H])(C([H])([H])[H])C([H])([H])C([H])(C21C([H])([H])OC(C(=C([H])C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])[H])=O
Atributos calculados
- Calidad precisa: 474.26200
- Masa isotópica única: 474.261754
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 34
- Cuenta de enlace giratorio: 9
- Complejidad: 920
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.1
- Superficie del Polo topológico: 91.4
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.18
- Punto de ebullición: 592°C at 760 mmHg
- Punto de inflamación: 251°C
- índice de refracción: 1.54
- PSA: 91.43000
- Logp: 4.29250
Ajugacumbin B PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A1187040-1mg |
((1R,4AR,5S,6R,8S,8aR)-8-acetoxy-5,6-dimethyl-5-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl)methyl (E)-2-methylbut-2-enoate |
124961-66-6 | 1mg |
$320.0 | 2024-04-25 | ||
MedChemExpress | HY-N10813-1mg |
Ajugacumbin B |
124961-66-6 | 99.78% | 1mg |
¥4100 | 2024-04-20 | |
ChemFaces | CFN92752-5mg |
Ajugacumbin A |
124961-66-6 | >=98% | 5mg |
$318 | 2023-09-19 | |
A2B Chem LLC | AE66806-1mg |
Ajugacumbin A |
124961-66-6 | 99% | 1mg |
$355.00 | 2024-04-20 |
Ajugacumbin B Literatura relevante
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
124961-66-6 (Ajugacumbin B) Productos relacionados
- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)
- 79233-15-1(Deoxyandrographolide)
- 38748-32-2(Triptolide)
- 121449-67-0(2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-)
- 139713-80-7(16-Hydroxytriptolide)
- 195883-06-8(Omtriptolide)
- 115753-79-2(2(3H)-Furanone,dihydro-3-[2-[(1R,2S,4aS,8aS)-octahydro-5,5,8a-trimethylspiro[naphthalene-2(1H),2'-oxiran]-1-yl]ethylidene]-,(3E)-)
- 1672-46-4(Digoxigenin)
- 122587-83-1(Ajugamarin G1)
- 2172479-87-5(5-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)pentanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:124961-66-6)Ajugacumbin B

Pureza:99%
Cantidad:1mg
Precio ($):288.0